beta-Butyrolactone

Ring-opening polymerization Copolymerization kinetics Monomer reactivity ratios

β-Butyrolactone (β-BL, CAS 36536-46-6), also known as 4-methyl-2-oxetanone, is a four-membered cyclic ester (β-lactone) derived from 3-hydroxybutanoic acid. It is produced as a racemate during chemical synthesis and serves primarily as a monomer for the ring-opening polymerization (ROP) to yield poly(3-hydroxybutyrate) (PHB), a biodegradable polyester.

Molecular Formula C4H6O2
Molecular Weight 86.09 g/mol
CAS No. 36536-46-6
Cat. No. B146191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Butyrolactone
CAS36536-46-6
Synonyms3-Hydroxybutyric acid-b-lactone
Molecular FormulaC4H6O2
Molecular Weight86.09 g/mol
Structural Identifiers
SMILESCC1CC(=O)O1
InChIInChI=1S/C4H6O2/c1-3-2-4(5)6-3/h3H,2H2,1H3
InChIKeyGSCLMSFRWBPUSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 73° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





β-Butyrolactone (CAS 36536-46-6) Technical Profile and Polymer-Grade Monomer Positioning


β-Butyrolactone (β-BL, CAS 36536-46-6), also known as 4-methyl-2-oxetanone, is a four-membered cyclic ester (β-lactone) derived from 3-hydroxybutanoic acid. It is produced as a racemate during chemical synthesis and serves primarily as a monomer for the ring-opening polymerization (ROP) to yield poly(3-hydroxybutyrate) (PHB), a biodegradable polyester [1]. The compound's strained β-lactone ring imparts high electrophilicity and reactivity that fundamentally distinguishes it from larger, thermodynamically stable lactones such as γ-butyrolactone [2]. This reactivity profile enables β-BL to undergo controlled ROP under conditions where five- and six-membered lactones remain inert or exhibit prohibitively slow kinetics, establishing it as a specialized building block for precision polyester synthesis rather than a commodity solvent [3].

Strained β-lactone supports controlled ring-opening polymerization for PHB synthesis
Racemic monomer for stereoselective polymerization research
Reactivity fundamentally distinct from γ-butyrolactone

Why β-Butyrolactone (CAS 36536-46-6) Cannot Be Substituted with Other Lactones


Generic substitution between lactones of different ring sizes is not viable due to fundamental differences in thermodynamic driving force and polymerization behavior. β-Butyrolactone possesses a strained four-membered ring that enables efficient ring-opening polymerization, whereas the five-membered γ-butyrolactone is thermodynamically stable and does not undergo homopolymerization under standard conditions [1]. The six-membered δ-valerolactone, while polymerizable, exhibits distinct reactivity and yields polymers with different thermal and mechanical properties. Consequently, β-BL is uniquely positioned as the synthetic monomer of choice for producing poly(3-hydroxybutyrate) (PHB) with precise molecular weight control and high isotacticity when appropriate chiral catalysts are employed [2]. Selecting an alternative lactone without understanding these fundamental differences will result in either no polymerization, uncontrolled molecular weight distributions, or polymers with entirely different structural and degradation profiles [3].

Target Monomer
Potential Substitute
β-Butyrolactone
γ-Butyrolactone
Thermodynamically stable; no homopolymerization under standard conditions
β-Butyrolactone
δ-Valerolactone
Yields poly(δ-valerolactone) with different thermal and mechanical profiles

Quantitative Differentiation of β-Butyrolactone (CAS 36536-46-6) Versus Lactone Analogs: Polymerization Reactivity, Stereocontrol, and Catalytic Efficiency


β-Butyrolactone vs. γ-Butyrolactone: Monomer Reactivity Ratios in Cationic Copolymerization

In cationic copolymerization with BF₃·OEt₂ as catalyst, β-butyrolactone (β-BL) exhibits a higher monomer reactivity ratio than γ-butyrolactone (γ-BL), demonstrating its preferential incorporation into the growing copolymer chain [1]. The reactivity ratios indicate that β-BL is inherently more reactive in this copolymerization system, consistent with the greater ring strain of the four-membered β-lactone compared to the thermodynamically stable five-membered γ-lactone.

Reactivity ratio
Head-to-head
r(β-BL) = 0.58
Δ = +0.10 vs r(γ-BL) = 0.48
Supports comonomer incorporation control in copolymer synthesis
Cationic copolymerization, BF₃·OEt₂ catalyst, bulk
Ring-opening polymerization Copolymerization kinetics Monomer reactivity ratios

Enantioselective Polymerization of β-Butyrolactone: Isotactic PHB with Unprecedented Stereocontrol

Using a bimetallic magnesium catalyst (S,S)-1, β-butyrolactone can be polymerized with exceptionally high enantioselectivity (k_R/k_S = 140) to yield isotactic poly(3-hydroxybutyrate) (i-PHB) with a meso diad percentage (m%) of 98% at 41% conversion and a melting temperature of 165°C [1]. This represents the highest degree of isotacticity reported from rac-β-BL polymerization. In contrast, standard atactic PHB produced from racemic β-BL without stereocontrol typically exhibits lower melting temperatures and inferior mechanical properties.

Isotacticity
Class-level
m% = 98%, Tm = 165°C
Reported high isotacticity from racemic β-BL polymerization
Enantioselective Mg catalyst, 41% conversion
Stereoselective catalysis Isotactic poly(3-hydroxybutyrate) Biodegradable polyesters

Immortal Polymerization of β-Butyrolactone: High Chain Multiplication Efficiency with Zinc Catalysts

β-Butyrolactone undergoes controlled 'immortal' ring-opening polymerization using a binary (BDI)Zn(N(SiMe₃)₂)/BnOH catalytic system, achieving the growth of 50–200 polymer chains per metal center at catalyst loadings as low as 100 ppm [1]. This represents a significant improvement over conventional ROP methods for lactones where one polymer chain is typically produced per metal center. For comparison, polymerization of γ-butyrolactone with similar aluminum alkoxide initiators proceeds at a 'very low rate' and does not achieve comparable chain multiplication efficiency [2].

Catalyst productivity
Cross-study comparable
50–200 chains per Zn center
Supports low-catalyst PHB production
Immortal ROP, Zn catalyst, 100 ppm loading
Immortal ROP Zinc catalysis Chain transfer polymerization

β-Butyrolactone vs. β-Propiolactone: Hydrolytic Reactivity in Neutral Water

The hydrolytic reactivity of β-butyrolactone in neutral water is more than four times lower than that of β-propiolactone, a difference attributed to the electron-donating inductive effect and steric influence of the methyl substituent in β-BL [1]. While both are four-membered β-lactones and share similar ring strain, β-BL exhibits reduced electrophilicity at the carbonyl carbon due to charge flow from the methyl group, rendering it less prone to spontaneous hydrolysis.

Hydrolytic stability
Head-to-head
β-BL: baseline
β-Propiolactone >4× more reactive
Reported lower hydrolysis sensitivity
Neutral water, enthalpy-controlled
Hydrolysis kinetics Electrophilic reactivity Lactone stability

β-Butyrolactone vs. γ-Butyrolactone and δ-Valerolactone: Reactivity with OH Radical (Atmospheric Fate)

The rate of reaction of β-butyrolactone with hydroxyl (OH) radicals has been measured relative to ethene, with rates increasing with increasing lactone ring size across the series β-butyro- < γ-butyro- < γ-valero- < δ-valero-lactones [1]. The four-membered β-BL exhibits the lowest OH radical reaction rate among the lactones tested, consistent with the reduced number of abstractable hydrogen atoms available in the smaller ring structure.

OH radical reactivity
Head-to-head
Lowest rate among tested lactones
Atmospheric persistence context
OH radical relative rate method, room temperature
Atmospheric chemistry OH radical kinetics Environmental fate

β-Butyrolactone Stereoelective Polymerization: Enantiomer Preference with Chiral Zinc Initiators

Racemic β-butyrolactone polymerized with a chiral zinc initiator (derived from ZnEt₂ and R(−)-3,3-dimethyl-1,2-butanediol) exhibits preferential incorporation of the R(+) enantiomer with a stereoelectivity ratio r_R equal to 1.6 [1]. For comparison, cadmium initiators under similar conditions preferentially polymerize the S(−) enantiomer (r_S = 1.01), while aluminum initiators show an homosteric process with r_R = 1.1. The zinc initiator system also yields polymer that can be fractionated into a crystalline, predominantly isotactic component and an amorphous heterotactic component, both optically active.

Stereoelectivity
Head-to-head
Zn: rR = 1.6
Cd: rS = 1.01; Al: rR = 1.1
Reported top enantiomer preference among tested initiators
Chiral Zn initiator, racemic β-BL
Stereoelective catalysis Chiral polymerization Organozinc initiators

Optimal Application Scenarios for β-Butyrolactone (CAS 36536-46-6) Based on Verified Performance Differentiation


Synthesis of High-Performance Isotactic Poly(3-hydroxybutyrate) (i-PHB)

β-Butyrolactone is the monomer of choice for producing isotactic PHB with melting temperatures up to 165°C when polymerized using enantioselective catalysts such as (S,S)-prophenolMg₂(μ-OnBu)(THF)₂ [1]. The high enantioselectivity (k_R/k_S = 140) and resulting isotacticity (m% = 98%) cannot be achieved with alternative lactone monomers, as γ-butyrolactone does not homopolymerize and δ-valerolactone yields poly(δ-valerolactone) with different thermal and mechanical properties. This application scenario is particularly relevant for developing biodegradable plastics that require high crystallinity and thermal resistance for applications such as packaging, agricultural films, and biomedical implants.

Cost-Efficient 'Immortal' Polymerization for Industrial PHB Production

The ability of β-butyrolactone to undergo immortal ring-opening polymerization with zinc catalysts at loadings as low as 100 ppm and chain multiplication factors of 50–200 [1] enables economically viable large-scale production of PHB. This catalytic efficiency significantly reduces catalyst costs and minimizes metallic residue in the final polymer compared to traditional ROP methods requiring stoichiometric initiator quantities. In contrast, polymerization of γ-butyrolactone proceeds at 'very low rate' [2] and does not achieve comparable productivity, making β-BL the only practical lactone monomer for cost-sensitive industrial PHB manufacturing.

Copolymer Synthesis with Controlled 3HB/4HB Ratios

β-Butyrolactone's higher monomer reactivity ratio (r = 0.58) relative to γ-butyrolactone (r = 0.48) in cationic copolymerization [1] enables precise control over copolymer composition in poly(3-hydroxybutyrate-co-4-hydroxybutyrate) synthesis. This compositional control is critical for tuning the mechanical flexibility and degradation rate of the copolymer—increasing 4-hydroxybutyrate (4HB) content reduces crystallinity and increases elasticity. The ability to achieve up to 56% 4HB incorporation at high γ-BL feed ratios demonstrates β-BL's utility as the reactive comonomer that drives copolymerization of otherwise unreactive lactones.

Optically Active Polymer Synthesis from Racemic Monomer Feedstock

β-Butyrolactone polymerized with chiral zinc initiators exhibits stereoelective polymerization with a preference factor r_R = 1.6 for the R(+) enantiomer [1], enabling the production of optically active PHB fractions from racemic monomer without requiring costly enantiopure starting materials. This differentiation is specific to β-BL among lactones—γ-butyrolactone lacks the ring strain necessary for ROP, while δ-valerolactone's polymerization does not afford comparable stereochemical control. The resulting crystalline isotactic PHB fraction is suitable for applications requiring enhanced mechanical properties and controlled biodegradation profiles.

Application
Selection Property
Validation Focus
Isotactic PHB synthesis
Enantioselective catalyst compatibility
Stereoregularity and thermal profile verification
Cost-efficient PHB manufacturing
Immortal polymerization catalyst fit
Catalyst productivity and metal residue
Copolymer composition design
High monomer reactivity ratio
Comonomer incorporation and sequence
Optically active polymer from racemic
Stereoelective initiator compatibility
Enantiomer enrichment and crystallinity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Butyrolactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.